Product packaging for 6-bromo-4-methyl-1,3-benzothiazole(Cat. No.:CAS No. 1807164-46-0)

6-bromo-4-methyl-1,3-benzothiazole

Cat. No.: B6160740
CAS No.: 1807164-46-0
M. Wt: 228.11 g/mol
InChI Key: MOVZWCBOOWQDSZ-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of modern science. benthamdirect.commdpi.com These structures are ubiquitous in nature and are central to the design of a vast number of synthetic materials and pharmaceuticals. benthamdirect.commdpi.com Benzothiazoles, a class of bicyclic heterocyclic compounds, are a prime example of the importance of this field. tandfonline.combenthamscience.com They consist of a benzene (B151609) ring fused to a thiazole (B1198619) ring, a five-membered ring containing both sulfur and nitrogen atoms. tandfonline.com The specific compound, 6-bromo-4-methyl-1,3-benzothiazole, with its defined substitution pattern, offers a unique platform for systematic investigation within this domain.

Significance of Benzothiazole (B30560) Scaffolds in Modern Chemical Science

The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science. tandfonline.combenthamscience.comnih.gov Its derivatives have been found to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. benthamdirect.comtandfonline.comnih.gov This broad range of activities has spurred extensive research into the synthesis and functionalization of benzothiazole-containing molecules. tandfonline.comrsc.org The unique electronic and structural features of the benzothiazole core contribute to its ability to interact with various biological targets, making it a valuable pharmacophore in drug discovery. benthamscience.comcrimsonpublishers.com

Rationale for Investigating Halogenated and Alkyl-Substituted Benzothiazoles

The introduction of halogen atoms and alkyl groups onto the benzothiazole scaffold is a strategic approach to modulate its physicochemical and biological properties. Halogenation, particularly with bromine, can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability. mdpi.com Furthermore, the bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions. acs.org Alkyl substituents, such as the methyl group in this compound, can influence the molecule's steric and electronic properties, which in turn can affect its binding affinity to target proteins. nih.gov The combination of both a halogen and an alkyl group on the benzothiazole ring, as seen in the title compound, allows for a fine-tuning of its characteristics, making it a subject of significant research interest. nih.gov

Overview of Research Trajectories for this compound and Analogues

Research involving this compound and its analogues is expanding into several key areas. A primary focus is on the synthesis of novel derivatives and the exploration of their potential as therapeutic agents. researchgate.net Scientists are investigating how modifications to the core structure impact its biological activity, with the aim of developing more potent and selective drugs. researchgate.net Another significant research direction is the use of these compounds as building blocks in the synthesis of more complex molecules, including functional materials with specific optical or electronic properties. acs.org The versatility of the benzothiazole scaffold, coupled with the reactivity of the bromo and methyl substituents, provides a rich platform for chemical innovation.

Scope and Contemporary Challenges in Benzothiazole Research

The scope of benzothiazole research is vast, encompassing fundamental synthetic methodology, medicinal chemistry, and materials science. mdpi.comresearchgate.net A major challenge lies in the development of efficient and environmentally friendly synthetic routes to access a wide diversity of substituted benzothiazoles. nih.govresearchgate.net While numerous methods exist, the demand for greener and more atom-economical processes continues to drive innovation in this area. nih.gov Another challenge is to fully elucidate the structure-activity relationships of benzothiazole derivatives to enable the rational design of molecules with desired properties. researchgate.net Overcoming these challenges will be crucial for unlocking the full potential of compounds like this compound and advancing their application in various scientific and technological fields.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in chemical synthesis and materials science.

PropertyValue
IUPAC Name This compound nih.gov
Molecular Formula C₈H₆BrNS nih.gov
Molecular Weight 228.11 g/mol nih.gov
CAS Number 1807164-46-0 nih.gov
Canonical SMILES CC1=CC(=CC2=C1N=CS2)Br nih.gov
InChI Key MOVZWCBOOWQDSZ-UHFFFAOYSA-N nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-5-2-6(9)3-7-8(5)10-4-11-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVZWCBOOWQDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807164-46-0
Record name 6-bromo-4-methyl-1,3-benzothiazole
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Synthetic Methodologies and Derivative Chemistry of 6 Bromo 4 Methyl 1,3 Benzothiazole

Strategies for the Construction of the Benzothiazole (B30560) Core

The formation of the benzothiazole ring system is a critical step in the synthesis of its derivatives. Various methods have been developed, with the most common approaches involving the cyclization of precursors that already contain the benzene (B151609) ring and the necessary heteroatoms.

Cyclization Reactions involving 2-Aminothiophenol (B119425) Precursors

A cornerstone in benzothiazole synthesis is the reaction of 2-aminothiophenol with a variety of carbonyl compounds. tandfonline.com This versatile method allows for the introduction of different substituents at the 2-position of the benzothiazole ring.

The condensation of 2-aminothiophenol with aldehydes, ketones, carboxylic acids, or acyl chlorides is a widely employed strategy. mdpi.com For instance, the reaction with aldehydes can be catalyzed by various agents, including Brønsted acids, to afford 2-substituted benzothiazoles in good yields. organic-chemistry.orgtandfonline.comresearchgate.net The reaction conditions can be mild, and the process is often tolerant of a range of functional groups on both the 2-aminothiophenol and the aldehyde. organic-chemistry.orgresearchgate.net

The use of green chemistry principles has also been applied to these cyclization reactions. For example, reactions have been developed in aqueous media or under solvent-free conditions, often utilizing recyclable catalysts. tandfonline.comresearchgate.netmdpi.com Microwave-assisted synthesis has also been shown to accelerate the reaction and improve yields. nih.gov

Ring-Closing Approaches for 1,3-Benzothiazole Formation

Beyond the use of 2-aminothiophenol, other ring-closing strategies are also employed to construct the benzothiazole core. One such method involves the intramolecular cyclization of N-(2-halophenyl)thioamides. This approach utilizes a copper-catalyzed C-S bond formation to close the thiazole (B1198619) ring. indexcopernicus.com

Another strategy is the reaction of ortho-substituted anilines with a sulfur source. For example, o-iodoanilines can react with elemental sulfur and various partners to form the benzothiazole ring. organic-chemistry.org This can be achieved through multi-component reactions, which offer the advantage of building complexity in a single step. nih.gov

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of various unsaturated rings, including those containing heteroatoms. wikipedia.orgorganic-chemistry.org While more commonly used for larger rings, variations of this methodology can be adapted for the synthesis of heterocyclic systems. wikipedia.orgacs.org

Introduction of Bromo and Methyl Substituents at Specific Positions

The synthesis of 6-bromo-4-methyl-1,3-benzothiazole requires the regioselective introduction of the bromo and methyl groups onto the benzothiazole backbone. This can be achieved either by starting with appropriately substituted precursors or by functionalizing the pre-formed benzothiazole ring.

Directed Bromination Reactions

The position of the bromine atom at C6 is crucial. Direct bromination of 4-methyl-1,3-benzothiazole is a potential route. The directing effects of the methyl group and the heteroatoms in the thiazole ring will influence the regioselectivity of the bromination. Electrophilic aromatic substitution reactions, such as bromination, on the benzothiazole ring system are influenced by the electron-donating nature of the sulfur and nitrogen atoms, as well as any existing substituents on the benzene ring.

Regioselective Methylation Techniques

The introduction of the methyl group at the C4 position can be accomplished in a few ways. One approach is to start with a precursor that already contains the methyl group in the desired position, such as 3-methyl-2-aminothiophenol, and then construct the benzothiazole ring.

Alternatively, regioselective methylation of a pre-formed bromo-benzothiazole could be considered, although this is often more challenging due to the potential for multiple reactive sites. Biocatalytic approaches using engineered enzymes have shown promise for the regioselective methylation of heterocyclic compounds, offering a high degree of control. researchgate.net

Multi-step Synthetic Sequences for this compound

A plausible multi-step synthesis for this compound would likely involve the initial synthesis of a substituted 2-aminothiophenol. For example, starting with a commercially available substituted aniline (B41778), a series of reactions could be employed to introduce the bromo and methyl groups, followed by the conversion of the amino group to a thiophenol. The final step would then be the cyclization to form the benzothiazole ring.

For instance, one could envision a synthesis starting from a brominated and methylated aniline derivative. This precursor would then undergo reactions to introduce the thiol group ortho to the amino group, setting the stage for the final ring-closing reaction to form the target molecule. The specific sequence of these steps would be critical to ensure the correct final substitution pattern.

Derivatization Studies of this compound

The reactivity of this compound is primarily centered around three key areas: the C2 position of the thiazole ring, the bromo substituent at the C6 position, and the methyl group at the C4 position. Derivatization studies leverage these reactive sites to build molecular complexity.

Functional Group Interconversions on the Benzothiazole Nucleus

Functional group interconversions are fundamental for creating new derivatives from the this compound core. These transformations can occur on the substituents of the benzene ring or directly on the thiazole ring.

At the C2 Position: The C2 position is highly susceptible to functionalization. For instance, the synthesis of 2-aminobenzothiazoles from substituted anilines using reagents like potassium thiocyanate (B1210189) (KSCN) and bromine is a well-established method. nih.govorgsyn.org This amino group can then be further modified. A key transformation is its conversion to a hydrazino group, which serves as a precursor for other derivatives. nih.govnih.gov

At the C4-Methyl Group: The methyl group can be a site for oxidation. Studies on similar 2-methylbenzothiazoles have shown that the methyl group can be oxidized to an aldehyde (carbaldehyde) using hydroxyl radicals. nih.govacs.orgresearchgate.netacs.org This introduces a reactive carbonyl group, opening pathways for condensation and addition reactions.

At the C6-Bromo Group: The bromine atom is a versatile handle for introducing new functionalities via cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be used to form new carbon-carbon bonds, attaching various aryl or alkyl groups at this position. This allows for significant structural diversification.

Ring Opening: Under certain oxidative conditions, the thiazole ring itself can undergo cleavage. Treatment of benzothiazoles with oxidants like magnesium monoperoxyphthalate (MMPP) in an alcohol solvent can lead to an oxidative ring-opening, yielding acyl aminobenzene sulfonate esters. scholaris.ca

Synthesis of Schiff Base Derivatives

Schiff bases (or azomethines) are a class of compounds containing a carbon-nitrogen double bond. They are commonly synthesized by the condensation of a primary amine with an aldehyde or a ketone. In the context of this compound, Schiff bases are typically prepared from its 2-amino or 2-hydrazino derivatives.

The general synthetic route involves:

Formation of the Amine/Hydrazine (B178648) Precursor: Synthesis of 2-amino-6-bromo-4-methyl-1,3-benzothiazole or the corresponding 2-hydrazino derivative.

Condensation: Reaction of the precursor with a suitable aromatic or aliphatic aldehyde/ketone, often under acidic or basic catalysis, to form the Schiff base. For example, various 2-aminobenzothiazole (B30445) derivatives have been condensed with aromatic aldehydes to produce Schiff bases with notable biological activities. nih.govalayen.edu.iq

A specific example is the reaction of 2-hydrazinobenzothiazole (B1674376) with aldehydes to form hydrazones, a subclass of Schiff bases. uobaghdad.edu.iq

Table 1: Representative Synthesis of a Benzothiazole Schiff Base (Hydrazone)

Reactant 1Reactant 2ConditionsProduct Type
2-Hydrazino-6-bromo-4-methyl-1,3-benzothiazoleAromatic Aldehyde (e.g., Benzaldehyde)Alcohol solvent, refluxSchiff Base (Hydrazone)

Formation of Hydrazino Derivatives

Hydrazino derivatives are valuable intermediates, particularly for synthesizing pyrazole-containing compounds and certain Schiff bases. The compound 6-bromo-2-hydrazino-1,3-benzothiazole (B1332802) is a known derivative. nih.govchemicalbook.comchemsrc.com The synthesis typically involves the reaction of a 2-halobenzothiazole or 2-mercaptobenzothiazole (B37678) with hydrazine hydrate (B1144303). The nucleophilic hydrazine displaces the leaving group (e.g., chloro, bromo, or methylthio) at the C2 position of the benzothiazole ring.

For instance, reacting 2-chloro-6-bromo-4-methyl-1,3-benzothiazole with hydrazine hydrate in a suitable solvent like ethanol (B145695) would yield 6-bromo-2-hydrazino-4-methyl-1,3-benzothiazole.

Development of Azo Dye Derivatives

Azo dyes are characterized by the presence of a diazene (B1210634) functional group (–N=N–) connecting two aromatic rings. The synthesis of azo dyes from this compound requires the introduction of a primary amino group, typically at the C2 position.

The synthetic strategy follows a two-step process:

Diazotization: The 2-amino-6-bromo-4-methyl-1,3-benzothiazole is treated with a source of nitrous acid, such as sodium nitrite (B80452) in a strong acid (e.g., HCl), at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt.

Azo Coupling: The diazonium salt is then immediately reacted with an electron-rich coupling component, such as a phenol (B47542) or an aniline derivative. The electrophilic diazonium ion attacks the electron-rich aromatic ring to form the stable azo compound. This general approach has been used to synthesize a variety of heterocyclic azo dyes based on the benzothiazole scaffold.

Strategies for Introducing Complex Side Chains

Introducing complex side chains is crucial for modifying the properties of the parent molecule. Several strategies exist for achieving this with this compound.

Acylation and Amidation: The 2-amino derivative can be acylated with various acid chlorides or anhydrides to introduce complex amide side chains. This is a common strategy for building libraries of compounds for biological screening. nih.gov

Palladium-Catalyzed Cross-Coupling: The C6-bromo position is ideal for Suzuki, Heck, or Sonogashira coupling reactions. These methods allow for the attachment of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, providing a powerful tool for creating structural diversity.

C-H Functionalization: Advanced methods involving direct C-H functionalization can be used to attach new groups without pre-functionalization (like bromination). While challenging, regioselective C-H activation, often guided by a directing group, can forge new C-C or C-heteroatom bonds at specific positions on the benzene ring. nih.govmdpi.comnih.govacs.org For example, ruthenium-catalyzed C-H arylation has been demonstrated on benzothiazole systems. mdpi.com

Multi-component Reactions: Complex structures can be built efficiently using multi-component reactions. A pseudo-four-component reaction involving 2-amino-6-bromo-4-methylbenzothiazole, an aldehyde, and 4-hydroxycoumarin (B602359) has been reported to produce complex spiroheterocycles in high yield. nih.gov

Advanced Synthetic Methodologies

Modern synthetic chemistry offers sophisticated tools to enhance the efficiency, selectivity, and environmental friendliness of derivatization processes.

Transition-Metal-Catalyzed Cross-Coupling: As mentioned, palladium-catalyzed reactions are central to modifying the bromo-substituent. Beyond palladium, copper-catalyzed reactions are also valuable, for instance, in promoting C-N cross-coupling reactions to form aminobenzimidazoles from bromoaniline precursors. nih.gov Such methods offer high tolerance to various functional groups.

Directed C-H Activation/Functionalization: This strategy represents a paradigm shift from classical synthesis. By using a directing group, transition metals like palladium, rhodium, or ruthenium can be guided to activate a specific C-H bond, enabling the introduction of functional groups with high regioselectivity. nih.govmdpi.com This avoids the need for multi-step sequences involving the introduction and removal of activating groups.

Multi-component and Cascade Reactions: These methodologies improve synthetic efficiency by combining multiple bond-forming events in a single pot. Cascade reactions, where the product of one step becomes the substrate for the next in a seamless sequence, have been used to build complex fused heterocyclic systems from simple benzothiazole precursors. nih.gov This approach reduces waste, saves time, and often allows for the construction of complex molecular architectures that would be difficult to access through traditional linear synthesis.

Catalytic Approaches (e.g., Palladium-Catalyzed Cross-Coupling Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from readily available starting materials. For derivatives of this compound, these reactions offer a direct and efficient route to introduce a wide range of substituents at the 6-position. The most commonly employed palladium-catalyzed cross-coupling reactions in this context are the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl and vinyl-aryl compounds. In the case of bromo-substituted benzothiazoles, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups. While specific studies on this compound are not extensively documented in publicly available literature, research on analogous 2'-bromo-2-aryl benzothiazole derivatives demonstrates the feasibility and efficiency of this methodology. A novel ligand-free Suzuki-Miyaura coupling has been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, which relies on the coordinating properties of the benzothiazole ring nitrogen to facilitate the reaction. nih.gov This method provides good to excellent yields with a broad range of functional group tolerance. nih.gov

Heck Reaction:

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. This reaction is particularly useful for the synthesis of substituted alkenes. For bromo-substituted benzothiazoles, the Heck reaction can be employed to introduce alkenyl groups at the bromine-bearing position. Studies on related bromo-substituted heterocycles, such as 3-bromoindazoles, have shown that the Heck reaction can be carried out with high efficiency and selectivity. beilstein-journals.org

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of arylalkynes and conjugated enynes. For this compound, the Sonogashira coupling would enable the introduction of various alkynyl moieties, which can serve as versatile intermediates for further transformations.

Reaction TypeSubstrateCoupling PartnerCatalyst/Base/SolventConditionsYieldReference
Suzuki-Miyaura Coupling 2'-(Bromoaryl)benzothiazoleArylboronic acidPd(OAc)₂ / K₂CO₃ / Toluene80 °C, 12 hup to 99% nih.gov
Heck Reaction 3-Bromo-1-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂ / PPh₃ / TEABall-milling, 800 rpm, 90 minup to 96% beilstein-journals.org
Sonogashira Coupling Aryl/Vinyl HalideTerminal AlkynePd(0) complex, Cu(I) salt / AmineRoom TemperatureHigh wikipedia.orglibretexts.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. scielo.brnih.gov The application of microwave irradiation in the synthesis of benzothiazole derivatives has been shown to be highly effective. ias.ac.inijpbs.comasianpubs.org

In the context of derivatizing this compound, microwave-assisted cross-coupling reactions can offer significant advantages. For instance, microwave-assisted Suzuki-Miyaura, Heck, and Sonogashira reactions on related heterocyclic systems have been reported to proceed much faster and with better yields than their conventionally heated counterparts. A study on the synthesis of benzothiazole and benzoxazole (B165842) libraries demonstrated that microwave-assisted PIFA-promoted cyclocondensation of 2-aminothiophenols with aldehydes under one-pot conditions resulted in good to excellent yields in significantly reduced reaction times. ias.ac.in

ReactionMethodReaction TimeYieldReference
Synthesis of Quinoline-fused 1,4-benzodiazepines Conventional Heating-62-65% nih.gov
Synthesis of Quinoline-fused 1,4-benzodiazepines Microwave Irradiation (80 °C)-92-97% nih.gov
Synthesis of Quinolin-4-ylmethoxychromen-4-ones Conventional Heating (Oil Bath)60 minLower Yield nih.gov
Synthesis of Quinolin-4-ylmethoxychromen-4-ones Microwave Irradiation (100 °C)4 min80-95% nih.gov

Green Chemistry Principles in Benzothiazole Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. The synthesis of benzothiazole derivatives has been a fertile ground for the application of these principles. nih.govbohrium.comorgchemres.orgripublication.com

Several green approaches for the synthesis of the benzothiazole core have been reported, which can be conceptually extended to the synthesis of functionalized derivatives of this compound. These methods often involve:

Use of Green Solvents: Water and ethanol are increasingly used as environmentally friendly alternatives to hazardous organic solvents. orgchemres.orgtandfonline.com

Eco-friendly Catalysts: The use of reusable heterogeneous catalysts or metal-free catalysts can significantly reduce waste and environmental impact. nih.govbohrium.com For example, an efficient and practical method for the one-step synthesis of benzothiazole-2-thiols in water has been described, which is metal/ligand-free and provides excellent yields in a short reaction time.

Energy-Efficient Methods: Ultrasound irradiation and microwave-assisted synthesis are energy-efficient techniques that can enhance reaction rates and reduce energy consumption. tandfonline.com A highly efficient green protocol for the synthesis of novel benzo orgchemres.orgripublication.comthiazolo[3,2-a]pyrimidine analogues has been developed using ultrasound irradiation in ethanol at room temperature. tandfonline.com

Green Chemistry ApproachReactionCatalyst/SolventConditionsKey AdvantagesReference
Ultrasound-Mediated Synthesis Synthesis of Benzo orgchemres.orgripublication.comthiazolo[3,2-a]pyrimidinesAmmonium acetate (B1210297) / EthanolRoom Temperature, 10-15 minExcellent yields, short reaction time, green solvent tandfonline.com
Aqueous Media Synthesis Synthesis of Benzothiazole-2-thiolsCopper sulfate (B86663) / Water or GlycerolConventional heating or ultrasonic irradiationGreen solvents, inexpensive catalyst, high yield orgchemres.org
Catalyst-Free Synthesis Synthesis of Benzothiazole-2-thiolsWater-Metal/ligand-free, excellent yield, short reaction time

Reactivity and Mechanistic Investigations of 6 Bromo 4 Methyl 1,3 Benzothiazole

Halogen-Based Reactivity: Role of the Bromine Atom

The bromine atom at the C6 position is a key functional handle, enabling a variety of reactions that are fundamental to modern organic synthesis. Its presence allows for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through substitution and transition-metal-catalyzed coupling reactions.

Nucleophilic aromatic substitution (NAS) is a reaction pathway where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike aliphatic SN2 reactions, the standard mechanism for NAS on aryl halides is a two-step addition-elimination process. libretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org

For this reaction to proceed efficiently, the aromatic ring typically requires activation by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. youtube.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. In 6-bromo-4-methyl-1,3-benzothiazole, the benzothiazole (B30560) moiety itself exerts a modest electron-withdrawing effect, but the molecule lacks a strong activating group like a nitro substituent ortho or para to the bromine atom. Consequently, subjecting this compound to nucleophilic aromatic substitution would likely demand forcing conditions, such as high temperatures, strong bases, or highly reactive nucleophiles, to achieve significant conversion.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (NAS) on Aryl Halides
FactorFavorable Conditions for NASRelevance to this compound
Activating Groups Presence of strong electron-withdrawing groups (e.g., -NO2, -CN) ortho/para to the halogen. youtube.comLacks strong activating groups; the benzothiazole ring provides only moderate activation.
Leaving Group More electronegative halogens (F > Cl > Br > I) can increase the rate by making the carbon more electrophilic for the initial attack. youtube.comBromine is a competent leaving group, but not as activating as fluorine.
Reaction Conditions High temperatures, strong nucleophiles, and sometimes high pressure are needed for unactivated substrates.Forced conditions would likely be necessary for successful substitution.

The bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing C-C bonds.

The Suzuki-Miyaura coupling reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This method is widely used due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of numerous boronic acids. nih.gov The reactivity of aryl halides in Suzuki coupling generally follows the order: I > Br > OTf >> Cl. tcichemicals.com The C-Br bond in this compound is readily susceptible to the initial oxidative addition step in the catalytic cycle, enabling efficient coupling with various aryl, heteroaryl, or alkyl boronic acids. nih.gov

The Heck reaction is another palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgmasterorganicchemistry.com The reaction typically proceeds with trans selectivity. organic-chemistry.org Similar to the Suzuki reaction, the Heck reaction relies on the oxidative addition of the palladium catalyst to the carbon-halogen bond. Aryl bromides are common and effective substrates for this transformation, suggesting that this compound could be readily vinylated or arylated at the C6 position using this method. rsc.org

Table 2: Comparison of Suzuki-Miyaura and Heck Cross-Coupling Reactions
FeatureSuzuki-Miyaura CouplingHeck Reaction
Coupling Partner Organoboron compound (e.g., boronic acid) libretexts.orgAlkene organic-chemistry.org
Catalyst System Palladium catalyst and a base (e.g., Na2CO3, K3PO4) nih.govPalladium catalyst and a base (e.g., Et3N, K2CO3) organic-chemistry.org
Bond Formed C(sp2)-C(sp2), C(sp2)-C(sp3)C(sp2)-C(sp2)
Substrate Applicability Excellent for aryl bromides. tcichemicals.comnih.govExcellent for aryl bromides. organic-chemistry.orgrsc.org

Reductive dehalogenation is a chemical reaction that involves the replacement of a halogen atom in an organic compound with a hydrogen atom. This transformation is a common pathway for aryl halides and can be accomplished using various methods. One of the most common approaches is catalytic hydrogenation, which typically employs a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas or a hydrogen source like ammonium formate. Alternatively, metal-acid systems or dissolving metal reductions can be employed. This reaction would convert this compound into its debrominated analogue, 4-methyl-1,3-benzothiazole. This pathway can be useful for removing the halogen after it has served its purpose as a directing group or a handle for cross-coupling.

Reactivity of the Benzothiazole Ring System

The benzothiazole ring system possesses its own distinct reactivity, influenced by the aromatic benzene (B151609) moiety and the heterocyclic thiazole (B1198619) portion.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome of EAS on a substituted benzene ring is governed by the directing effects of the existing substituents. masterorganicchemistry.com In this compound, the benzene portion of the molecule is substituted with a methyl group, a bromine atom, and the fused thiazole ring.

Methyl Group (-CH₃) at C4: This is an activating group that directs incoming electrophiles to the ortho (C5) and para (C7) positions.

Bromo Group (-Br) at C6: This is a deactivating group but also an ortho, para-director, directing incoming electrophiles to the ortho positions (C5 and C7). libretexts.org

Fused Thiazole Ring: The benzothiazole system as a whole is generally less reactive towards electrophiles than benzene itself. Electrophilic attack occurs preferentially on the more electron-rich benzene ring rather than the thiazole ring.

The directing effects of the methyl and bromo groups are reinforcing, as both favor substitution at the C5 and C7 positions. Therefore, electrophilic reactions such as nitration, sulfonation, or further halogenation are expected to yield a mixture of 5- and 7-substituted products.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
Substituent (Position)TypeDirecting EffectFavored Positions for Substitution
Methyl (C4)ActivatingOrtho, ParaC5, C7
Bromo (C6)DeactivatingOrtho, ParaC5, C7

The thiazole ring can participate in its own set of chemical transformations, although it is generally quite stable. thieme-connect.de

Oxidation: The thiazole ring is susceptible to oxidation. mdpi.com However, its reactivity is highly dependent on the specific oxidant and reaction conditions. In a study investigating the oxidative ring-opening of various benzothiazole derivatives using magnesium monoperoxyphthalate hexahydrate (MMPP), it was found that the 6-bromo benzothiazole substrate did not undergo the ring-opening reaction. scholaris.ca This contrasts with other substituted benzothiazoles, such as the 5-bromo and 6-nitro analogues, which did react, indicating that the substituent pattern on the benzene ring significantly influences the reactivity of the thiazole moiety towards oxidation. scholaris.ca

Reduction: The benzothiazole ring system is generally stable under many reducing conditions. For example, the reduction of a nitro group on the benzothiazole ring to an amino group can be achieved using reagents like powdered iron in acid without affecting the integrity of the heterocyclic ring. thieme-connect.com Reduction of the thiazole ring itself, particularly the C=N bond, typically requires more potent reducing agents and is not a common transformation under standard laboratory conditions.

Cyclization Reactions for Extended Heterocyclic Systems

The benzothiazole core is a versatile building block for the synthesis of more complex, fused heterocyclic systems. While specific studies detailing the use of this compound in such reactions are not extensively documented, its structure lends itself to several established synthetic strategies for creating extended polycyclic molecules, such as pyrrolo[2,1-b] nih.govtandfonline.combenzothiazoles (PBTAs). These strategies often involve the annulation of a pyrrole moiety onto the benzothiazole scaffold.

General approaches that could be adapted for this compound include:

Intramolecular Cyclizations: Modification of the 2-position of the benzothiazole with a suitable side chain, followed by intramolecular cyclization, is a common method. For instance, introducing a group bearing a 3'-chloro substituent at the C2 position can lead to cyclization. beilstein-journals.orgnih.gov

Multicomponent Reactions (MCRs): These reactions allow for the construction of complex molecules in a single step. Benzothiazole derivatives can react with isocyanides, acetylenedicarboxylates, and active methylene compounds to form fused systems. beilstein-journals.orgnih.gov

1,3-Dipolar Cycloadditions: N-alkylbenzothiazolium salts, which can be formed from the parent benzothiazole, undergo 1,3-dipolar cycloadditions to build additional rings. beilstein-journals.orgnih.gov

Ring Contraction Reactions: Larger ring systems containing a 1,4-benzothiazine moiety can undergo nucleophile-induced ring contraction to form the thermodynamically more stable 1,3-benzothiazole core, providing another route to complex derivatives. beilstein-journals.org

The presence of the bromine atom at the 6-position offers a handle for further functionalization through cross-coupling reactions, while the methyl group at the 4-position can influence the regioselectivity and rate of these cyclization reactions.

Influence of Methyl Substitution on Reactivity

The substitution pattern on the benzothiazole ring system significantly modulates its chemical reactivity. The methyl group at the 4-position of this compound exerts both electronic and steric effects on the molecule's behavior.

Electronic Effects: The methyl group is an electron-donating group (EDG) through an inductive effect. This increases the electron density of the fused benzene ring, potentially making it more susceptible to electrophilic substitution reactions compared to an unsubstituted benzothiazole. Conversely, this increased electron density might slightly decrease the reactivity of the thiazole ring towards certain nucleophilic attacks. Studies on other substituted benzothiazoles have shown that EDGs can influence biological activity and reaction outcomes. researchgate.net

Steric Effects: The methyl group at the C4 position can sterically hinder reactions at the adjacent C5 position and the nitrogen atom (N3) of the thiazole ring. This steric hindrance can affect the approach of reagents and influence the regioselectivity of reactions.

Reaction Kinetics and Thermodynamic Studies

Quantitative studies on reaction kinetics and thermodynamics provide crucial insights into the feasibility, rate, and mechanism of chemical transformations. For benzothiazole and its derivatives, such studies have been conducted to understand their stability and reactivity.

Table 1: Rate Constants for the Reaction of Benzothiazoles with OH Radicals at 298 K
CompoundRate Constant (cm³ molecule⁻¹ s⁻¹)
Benzothiazole (BTH)(2.1 ± 0.1) × 10⁻¹²
2-Methylbenzothiazole (MeBTH)(3.0 ± 0.4) × 10⁻¹²

Thermodynamic Studies: The fundamental thermodynamic properties of the parent benzothiazole molecule have been determined through experimental methods like combustion calorimetry and adiabatic heat-capacity calorimetry. osti.gov These studies provide data on entropies, enthalpies, and Gibbs energies of formation, which are essential for analyzing reaction equilibria and predicting the spontaneity of reactions. osti.govscirp.org For substituted derivatives like this compound, thermodynamic parameters can be reliably predicted using computational methods, which complement experimental findings. scirp.orgmdpi.com

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reactivity and mechanisms of benzothiazole derivatives. scirp.orgresearchgate.net These methods provide detailed information about molecular structure, electron distribution, and reaction pathways at the atomic level. mdpi.comnih.gov

Molecular Structure and Reactivity Descriptors: DFT calculations are used to optimize the molecular geometry and to compute various electronic properties. researchgate.net Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding charge transfer characteristics. mdpi.comnih.gov The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For instance, studies have shown that substituents significantly affect the HOMO-LUMO gap in benzothiazoles; electron-withdrawing groups like -CF₃ tend to lower the gap, increasing reactivity. mdpi.comresearchgate.net

Reaction Mechanism and Energetics: Computational models can map the entire potential energy surface of a reaction, identifying transition states and intermediates. This allows for the elucidation of complex reaction mechanisms. nih.govnih.gov For example, the mechanism of benzothiazole oxidation by OH radicals was detailed using DFT, showing that the reaction proceeds through the formation of an initial OH⋯BTH complex, followed by attack on either the benzene or thiazole ring. nih.gov

Spectroscopic and Thermodynamic Properties: DFT is also employed to calculate spectroscopic data (e.g., NMR chemical shifts) and thermodynamic parameters (e.g., enthalpies of formation). scirp.orgresearchgate.net In a study of 6-bromo-2-methylsulfanyl-1,3-benzothiazole, calculations were used to determine indices of aromaticity (HOMA and NICS), revealing that the benzene ring possesses significantly higher aromatic character than the fused thiazole ring. nih.gov Such computational studies provide a theoretical framework for understanding and predicting the chemical behavior of complex molecules like this compound.

Table 2: Calculated Aromaticity Indices for 6-Bromo-2-methylsulfanyl-1,3-benzothiazole
RingHOMA IndexNICS(0) Index
Benzene Ring0.95-9.61
Thiazole Ring0.69-7.71

Spectroscopic and Structural Elucidation of 6 Bromo 4 Methyl 1,3 Benzothiazole and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within a molecule. These methods probe the vibrational energy levels of molecules, which are unique to specific bonds and structural motifs.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that reveals the presence of various functional groups. For benzothiazole (B30560) derivatives, the FT-IR spectra exhibit characteristic bands that confirm the integrity of the heterocyclic core and the presence of substituents. nbu.edu.saresearchgate.net

Key vibrational modes observed in the FT-IR spectra of benzothiazole derivatives include:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=N stretching: The stretching vibration of the carbon-nitrogen double bond within the thiazole (B1198619) ring is a hallmark of the benzothiazole system, generally observed in the 1650-1500 cm⁻¹ range. researchgate.net

C=C stretching: Aromatic ring stretching vibrations are found in the 1600-1450 cm⁻¹ region.

C-S stretching: The carbon-sulfur bond vibration within the thiazole ring typically appears around 800-700 cm⁻¹. researchgate.net

C-Br stretching: The presence of a bromine substituent is indicated by a characteristic absorption in the lower frequency region of the spectrum.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to simulate the vibrational spectra of these molecules, aiding in the precise assignment of the observed experimental bands. nbu.edu.sa

Interactive Data Table: Characteristic FT-IR Frequencies for Benzothiazole Derivatives

Vibrational ModeTypical Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
C=N Stretch1650-1500
Aromatic C=C Stretch1600-1450
C-S Stretch800-700

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For benzothiazole and its derivatives, Raman spectra can provide clear signals for the aromatic ring and the thiazole moiety. researchgate.net The combination of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis and confident functional group identification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of atoms.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In 6-bromo-4-methyl-1,3-benzothiazole, distinct signals are expected for the aromatic protons and the methyl group protons.

For the parent compound, the following proton signals would be anticipated:

A singlet for the methyl group (CH₃) protons, typically in the upfield region.

Separate signals for the aromatic protons on the benzene (B151609) ring and the proton on the thiazole ring. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the bromine and methyl substituents.

The chemical shifts (δ) are measured in parts per million (ppm) and are indicative of the electronic environment of the protons. For instance, protons attached to the benzothiazole ring system typically resonate in the aromatic region of the spectrum, generally between 7.0 and 9.0 ppm. uq.edu.aursc.orgchemicalbook.com The integration of the signals provides the ratio of the number of protons contributing to each resonance.

Interactive Data Table: Representative ¹H NMR Data for Substituted Benzothiazoles

ProtonRepresentative Chemical Shift (δ, ppm)
Aromatic-H7.0 - 9.0
Methyl-H~2.5

Note: Specific chemical shifts can vary depending on the solvent and the presence of other substituents on the benzothiazole ring.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups.

The ¹³C NMR spectrum of this compound would be expected to show signals for:

The carbon atom of the methyl group, which would appear at a relatively low chemical shift.

The carbon atoms of the benzene ring, with their chemical shifts influenced by the bromine and methyl substituents.

The carbon atoms of the thiazole ring.

The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically from 0 to 220 ppm, which often allows for the resolution of all unique carbon signals. researchgate.netnih.gov

Interactive Data Table: Representative ¹³C NMR Data for Substituted Benzothiazoles

CarbonRepresentative Chemical Shift (δ, ppm)
Aromatic-C110 - 160
Methyl-C15 - 25
C=N~150-170

Note: Specific chemical shifts can vary depending on the solvent and the specific substitution pattern on the benzothiazole ring.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for tracing out the proton connectivity within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule, such as the attachment of the methyl group to the benzene ring and the fusion of the benzene and thiazole rings.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound and its derivatives can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, the predicted monoisotopic mass is 226.94043 Da. nih.gov This level of precision is instrumental in confirming the identity of newly synthesized derivatives and distinguishing between compounds with similar nominal masses. For instance, HRMS has been utilized to characterize various benzothiazole analogues, confirming their elemental composition with high accuracy. jyoungpharm.org

Table 1: Predicted Collision Cross Section (CCS) values for 6-bromo-3-methyl-1,2-benzothiazole (B2730682) Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 227.94771 130.3
[M+Na]⁺ 249.92965 146.7
[M-H]⁻ 225.93315 138.0
[M+NH₄]⁺ 244.97425 155.3
[M+K]⁺ 265.90359 135.1
[M+H-H₂O]⁺ 209.93769 131.9
[M+HCOO]⁻ 271.93863 149.2
[M+CH₃COO]⁻ 285.95428 147.8
[M+Na-2H]⁻ 247.91510 137.8
[M]⁺ 226.93988 153.3
[M]⁻ 226.94098 153.3

Data sourced from PubChem uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. umaine.edu It is widely used for the analysis of complex mixtures and to monitor reactions. In the context of benzothiazole derivatives, LC-MS is employed to identify and quantify compounds in various matrices, including environmental samples. mac-mod.com For example, the molecular ion peak of 2-(chloromethyl)-benzo[d]-thiazole was observed at m/z 183.6 (M+) using LC-MS. jyoungpharm.org This technique is also crucial in confirming the successful synthesis of derivatives, such as in the Suzuki cross-coupling reactions of 2-(4-bromophenyl)benzothiazole, where ESI-MS was used to identify the [M+H]⁺ ions of the products. niscpr.res.inresearchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy provide insights into the electronic structure and photophysical properties of molecules.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. msu.edursc.org The absorption spectra of benzothiazole derivatives typically show intense bands in the UV-visible region. researchgate.net The position and intensity of these absorption bands are influenced by the molecular structure, including the presence of substituents and the extent of conjugation. researchgate.net For instance, the UV-Vis spectrum of a solution of 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol (B1678534) in ethanol (B145695) showed an absorption peak at 460 nm, attributed to the N=N bond. researchgate.net Similarly, the absorption spectra of 2-(6-Bromo-2-benzothiazolylazo)-4-chloro phenol (B47542) and its copper complex showed maximum absorption wavelengths at 428 nm and 636 nm, respectively. rdd.edu.iq The absorption band at short wavelengths (245-260 nm) in some azo benzothiazole derivatives is attributed to a π-π* transition of the heterocyclic moiety and phenyl rings. researchgate.net

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Benzothiazole and its derivatives are known for their fluorescent properties, which are of interest for applications such as organic light-emitting diodes (OLEDs). nih.gov The fluorescence emission wavelengths of benzothiazole derivatives can be tuned by modifying their chemical structure. For example, a series of benzothiazole derivatives synthesized via Suzuki cross-coupling reaction exhibited fluorescence emissions in the range of 380 to 450 nm when excited at 330 nm. niscpr.res.inresearchgate.netniscpr.res.in The quantum yield of fluorescence can vary significantly depending on the solvent polarity and the nature of the substituents. researchgate.net Theoretical studies have been conducted to understand the excited-state intramolecular proton transfer (ESIPT) behavior and its effect on the fluorescence properties of benzothiazole derivatives. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions. The crystal structure of a derivative, N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, was determined to have a triclinic crystal system with space group P-1. researchgate.netiucr.org In another example, the crystal structure of 6-bromo-2-methylsulfanyl-1,3-benzothiazole was found to be monoclinic with space group P21/c. nih.govresearchgate.net The molecule is nearly planar, with a small dihedral angle between the benzene and thiazole rings. nih.govresearchgate.net X-ray crystallography has also been used to confirm the structure of unexpected reaction products, providing definitive evidence of the molecular connectivity. nih.gov

Table 2: Crystal Data and Structure Refinement for N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine

Parameter Value
Empirical formula C₂₃H₁₅BrN₂OS
Formula weight 447.34
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal system Triclinic
Space group P-1

Single-Crystal X-ray Diffraction Analysis

Comprehensive searches of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for the compound this compound. While structural analyses of related benzothiazole derivatives exist, providing general insights into the conformation and packing of the benzothiazole ring system, specific details regarding the molecular geometry, conformation, intermolecular interactions, and crystal packing of this compound remain undetermined from experimental single-crystal X-ray diffraction studies.

Molecular Geometry and Conformation in the Solid State

There is no published single-crystal X-ray diffraction data for this compound. Therefore, a definitive analysis of its molecular geometry and conformation in the solid state is not possible at this time. Such an analysis would require the successful growth of a single crystal of the compound and subsequent X-ray diffraction analysis to determine precise bond lengths, bond angles, and torsion angles.

Intermolecular Interactions and Crystal Packing

Without experimental crystal structure data, the nature of the intermolecular interactions and the crystal packing arrangement for this compound cannot be described. A detailed understanding of these features, which are crucial for determining the solid-state properties of a material, is contingent upon the availability of single-crystal X-ray diffraction results.

Powder X-ray Diffraction Studies

A thorough review of available scientific literature indicates that no powder X-ray diffraction (PXRD) studies have been reported for this compound. PXRD is a valuable technique for characterizing the bulk crystalline form of a compound, identifying crystalline phases, and determining unit cell parameters. The absence of such data means that the crystallographic fingerprint of the bulk material is currently unknown.

Computational and Theoretical Chemistry Investigations of 6 Bromo 4 Methyl 1,3 Benzothiazole

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies of Electronic Structure

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely used to predict molecular properties like geometry, reaction energies, and spectroscopic parameters. A typical DFT study on 6-bromo-4-methyl-1,3-benzothiazole would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations for the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.

A detailed analysis would have presented the energy values of the HOMO and LUMO, their energy gap, and graphical representations of the orbital distributions.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Different colors on the MEP map represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

An MEP analysis of this compound would have identified the reactive sites on the molecule.

Analysis of the charge distribution, often using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides insights into the net atomic charges on each atom in the molecule. This information helps in understanding the polarity and reactivity of different parts of the molecule. Bond order calculations would further elucidate the nature of the chemical bonds (single, double, triple) within the molecule.

Ab Initio and Semi-Empirical Methods

Ab initio methods are quantum chemistry methods based on first principles, without the use of experimental data. While highly accurate, they are computationally expensive. Semi-empirical methods, on the other hand, use some experimental parameters to simplify the calculations, making them faster but generally less accurate than ab initio or DFT methods. A comparative study involving these methods could provide a broader understanding of the electronic structure of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are frequently used to predict spectroscopic data. For instance, theoretical calculations can predict the vibrational frequencies in an Infrared (IR) spectrum, the chemical shifts in a Nuclear Magnetic Resonance (NMR) spectrum, and the electronic transitions in a UV-Vis spectrum. These predicted spectra are often compared with experimental data to confirm the molecular structure.

A computational study would have provided tables of predicted vibrational frequencies and their assignments, as well as predicted NMR chemical shifts and UV-Vis absorption maxima for this compound.

Aromaticity Analysis

Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized system of π-electrons. For the benzothiazole (B30560) scaffold, which consists of a fused benzene (B151609) and a thiazole (B1198619) ring, computational methods can quantify the degree of aromatic character in each ring.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the aromaticity of a molecule. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 or negative values for non-aromatic or anti-aromatic systems, respectively.

While specific HOMA calculations for this compound are not prominently available in the literature, analysis of a closely related compound, 6-bromo-2-methylsulfanyl-1,3-benzothiazole, provides valuable insight into the benzothiazole core. nih.gov In that study, the HOMA index was calculated for the entire benzothiazole moiety as well as for the individual benzene and thiazole rings. nih.gov The results showed that the benzene ring possesses a significantly higher degree of aromaticity than the thiazole ring. nih.gov This trend is a common feature in benzothiazole derivatives, where the thiazole ring's aromaticity is lower but is enhanced by its fusion to the highly aromatic benzene ring. nih.gov

Table 1: Representative HOMA Indices for a Substituted Benzothiazole Moiety Data for 6-bromo-2-methylsulfanyl-1,3-benzothiazole

Molecular FragmentHOMA Value
Benzene Ring0.95
Thiazole Ring0.69
Benzothiazole (Global)0.82
Source: nih.gov

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for measuring aromaticity. github.io It involves calculating the magnetic shielding at a specific point in space, typically at the center of a ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1)). github.ionih.gov A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic current associated with anti-aromaticity. github.io

Consistent with HOMA analysis, NICS calculations performed on 6-bromo-2-methylsulfanyl-1,3-benzothiazole confirm the higher aromatic character of the benzene portion of the molecule. nih.gov The NICS values for the benzene ring are more negative than those for the thiazole ring, corroborating the findings from the geometry-based HOMA index. nih.gov This magnetic criterion underscores the substantial cyclic π-electron delocalization in the six-membered ring compared to the five-membered heterocyclic ring. nih.gov

Table 2: Representative NICS Values for a Substituted Benzothiazole Moiety Data for 6-bromo-2-methylsulfanyl-1,3-benzothiazole

Molecular FragmentNICS(0)NICS(1)zz
Benzene Ring-9.61-25.44
Thiazole Ring-7.71-15.89
Source: nih.gov NICS(1)zz refers to the out-of-plane tensor component at 1 Å above the ring.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations would be instrumental in performing a thorough conformational analysis.

Structure-Reactivity and Structure-Property Relationship Modeling

Computational modeling is essential for establishing relationships between a molecule's structure and its chemical reactivity or physical properties.

Structure-Reactivity: The electronic properties of this compound, influenced by its substituents, dictate its chemical reactivity. The presence of an electron-withdrawing bromine atom on the benzene ring is expected to influence the molecule's susceptibility to certain chemical reactions. For instance, studies on other bromo-substituted benzo-fused heterocycles have shown that the bromine atom activates the molecule for aromatic nucleophilic substitution reactions and makes it a suitable substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.com Computational models can predict electron density distributions and molecular orbital energies to identify the most likely sites for electrophilic or nucleophilic attack.

Structure-Property: Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models aim to correlate a molecule's structural or computed descriptors with its physical properties or biological activity. For example, computational descriptors like NICS values have been successfully used to model the antifungal activity of heterocyclic compounds. nih.gov In such studies, a linear regression analysis can reveal a significant correlation between the degree of aromaticity (quantified by NICS) and biological efficacy, demonstrating that even subtle electronic properties can have considerable implications for molecular design. nih.gov

Computational Studies on Interaction Mechanisms

Understanding how a molecule like this compound interacts with other molecules, particularly biological macromolecules like proteins, is a central goal of computational chemistry in drug discovery. Molecular docking is a primary technique used for this purpose.

In a typical docking study, the three-dimensional structure of the ligand (the benzothiazole derivative) is placed into the binding site of a target protein. The simulation then calculates the most likely binding poses and estimates the strength of the interaction. For example, computational docking of benzothiazolone analogs into the colchicine (B1669291) site of tubulin has been used to elucidate their anticancer mechanism. nih.gov These studies can reveal specific, crucial interactions, such as hydrogen bonds or hydrophobic contacts with key amino acid residues like Cys241. nih.gov Such computational investigations of interaction mechanisms are vital for explaining the molecule's biological activity and for guiding the rational design of new, more potent derivatives.

Advanced Research Applications and Mechanistic Elucidation of 6 Bromo 4 Methyl 1,3 Benzothiazole Derivatives

In Vitro Biological Activity Research: Mechanistic and Structure-Activity Relationship (SAR) Studies

The biological potential of benzothiazole (B30560) derivatives is vast, encompassing anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties, among others. rjptonline.orgresearchgate.netscispace.com The specific substitutions on the benzothiazole ring system, such as the bromo group at the 6-position and the methyl group at the 4-position, significantly influence the compound's interaction with biological targets.

Antimicrobial Activity Studies

Benzothiazole derivatives have demonstrated considerable efficacy against a variety of microbial pathogens, including bacteria and fungi. pcbiochemres.comresearchgate.net Research into derivatives of 6-bromo-4-methyl-1,3-benzothiazole seeks to understand how this specific structural motif contributes to antimicrobial action.

The antibacterial action of benzothiazole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria. nih.gov One of the key mechanisms investigated is the inhibition of enzymes involved in bacterial cell wall biosynthesis.

The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a crucial component in the synthesis of peptidoglycan, an essential part of the bacterial cell wall. Several studies have identified MurB as a promising target for benzothiazole-based antibacterial agents. nih.gov For instance, molecular docking studies have shown that certain benzothiazole derivatives can bind effectively to the active site of the E. coli MurB enzyme. nih.gov Thiazolidin-4-one derivatives of benzothiazole have shown significant inhibitory action against this enzyme. nih.gov

Another important bacterial target is DNA gyrase, an enzyme that controls the topological state of DNA and is vital for bacterial replication. nih.gov Conjugates of benzothiazole have been shown to possess antibacterial activity by inhibiting this enzyme. nih.gov Additionally, enzymes like dihydropteroate (B1496061) synthase and dihydroorotase have been identified as potential targets for various benzothiazole analogues. nih.govnih.gov

Derivative ClassBacterial TargetOrganism(s)Key FindingsReference(s)
Thiazolidin-4-one derivatives of benzothiazole MurB EnzymeE. coli, P. aeruginosaDerivatives with specific substitutions showed stable complexes with the MurB enzyme, suggesting inhibition of cell wall synthesis. nih.gov
Antipyrine-containing azo dyes of benzothiazole MurB EnzymeS. typhimurium, K. pneumonia6-substituted derivatives displayed high interaction energy with the MurB target site. nih.gov
Benzothiazole-N-acetyl-glucosamine conjugates DNA GyraseS. aureus, E. coliDerivatives with 4-chloro, 4-methoxy, and 6-nitro substitutions showed potent antibacterial activity, likely via DNA gyrase inhibition. nih.gov
Sulfonamide analogues of benzothiazole Dihydropteroate SynthaseP. aeruginosa, S. aureus, E. coliAnalogues demonstrated equipotent activity compared to reference drugs, targeting this key enzyme in folate synthesis. nih.gov
General Benzothiazole Derivatives DihydroorotaseE. coliCertain derivatives effectively suppressed the activity of dihydroorotase, an enzyme in pyrimidine (B1678525) biosynthesis. nih.gov

Derivatives of benzothiazole also exhibit significant antifungal properties. researchgate.netscielo.br The presence of methyl substitution at the C-6 position on the benzothiazole nucleus has been noted for its therapeutic importance in developing antifungal agents. scitechjournals.com Research indicates that these compounds are particularly effective against Candida species, which are common human pathogens. scitechjournals.comscielo.br

A primary mechanism for the antifungal action of azole-based compounds is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By disrupting ergosterol production, these compounds compromise the integrity of the cell membrane, leading to fungal cell death. Molecular docking studies on heteroaryl benzothiazole derivatives have suggested that the inhibition of 14α-lanosterol demethylase is a likely mechanism for their observed antifungal effects. mdpi.com

The antimicrobial potency of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. rjptonline.orgresearchgate.net Structure-activity relationship (SAR) studies are crucial for optimizing the design of new and more effective antimicrobial agents.

For antibacterial agents, substitutions at various positions have been shown to enhance activity. The presence of a chloro group at the 5th position or a bromo group at the 7th position of the benzothiazole ring has been found to increase antibacterial action. nih.gov Similarly, replacing a trifluoromethoxy (OCF3) group at the 6-position with a chloro (Cl) group led to a significant improvement in activity against several bacterial strains, including MRSA. researchgate.net The addition of nitro or methoxy (B1213986) groups to a phenyl ring attached to the core structure has also been shown to improve antibacterial effects. nih.gov

In the context of antifungal activity, substitutions at the C-2, C-6, and C-7 positions are considered particularly important for modulating bioactivity. scitechjournals.com Specifically, the presence of a methyl group at the C-6 position is a key feature in some derivatives synthesized for their antifungal properties against Candida albicans. scitechjournals.com

Position of SubstitutionSubstituent GroupEffect on Antimicrobial ActivityReference(s)
C-5 Chloro (-Cl)Increased antibacterial activity. nih.gov
C-6 Chloro (-Cl) replacing Trifluoromethoxy (-OCF3)Significant improvement in antibacterial activity against S. aureus, MRSA, and E. coli. researchgate.net
C-6 Methyl (-CH3)Considered important for antifungal activity against Candida albicans. scitechjournals.com
C-7 Methyl (-CH3), Bromo (-Br)Enhanced antibacterial action. nih.gov
Attached Phenyl Ring (Position 4) Nitro (-NO2), Methoxy (-OCH3)Improved antibacterial action. nih.gov

Anticancer Activity Research

The benzothiazole scaffold is a privileged structure in the development of anticancer agents, with derivatives showing efficacy against a wide range of cancer cell lines. scispace.comnih.govtandfonline.com The mechanisms of action are diverse and often involve interaction with specific molecular targets within cancer cells.

A prominent mechanism for the anticancer activity of benzothiazole derivatives is the inhibition of enzymes that are overexpressed or play a critical role in tumor growth and survival. nih.govtandfonline.com Carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and XII, are significant targets. nih.gov These enzymes are involved in regulating pH in hypoxic tumors, and their inhibition can disrupt tumor cell survival. Benzothiazole derivatives have been investigated as effective inhibitors of these metalloenzymes. nih.govtandfonline.com

Other molecular targets for benzothiazole-based anticancer agents include protein kinases, which are crucial for cell signaling pathways that control proliferation and survival. Some benzothiazole derivatives have been designed as tyrosine kinase inhibitors. rjptonline.org Additionally, enzymes like histone deacetylases (HDACs) have been identified as targets; certain benzothiazole analogues show potent inhibition of HDAC3 and HDAC4. scispace.com Beyond enzyme inhibition, some derivatives are believed to exert their cytotoxic effects through mechanisms like DNA intercalation, disrupting DNA replication and transcription in cancer cells.

Molecular TargetDerivative Type/ExampleCancer Cell Line(s)Key FindingsReference(s)
Carbonic Anhydrase (CA) General Benzothiazole DerivativesVarious (Hypoxic Tumors)Benzothiazole scaffolds play a crucial role in the inhibition of tumor-associated CAs. nih.govtandfonline.com
Tyrosine Kinases Substituted BenzothiazolesNot specifiedDesigned as potential tyrosine kinase inhibitors to block signaling pathways. rjptonline.org
Histone Deacetylases (HDACs) Benzothiazole-containing analogues of SAHAFive different cancer cell linesShowed potent inhibition against HDAC3 and HDAC4 and exhibited significant cytotoxicity. scispace.com
Ras/MEK/ERK Pathway Benzothiazole ConjugatesMCF-7 (Breast Cancer)Modulated the Ras/MEK/ERK-dependent pathway, controlling cell proliferation. researchgate.net
Topoisomerases/Microtubules General Benzothiazole DerivativesNot specifiedInvestigated as potential topoisomerase inhibitors and microtubule polymerization inhibitors. researchgate.net
SAR for Antineoplastic Potency

The structure-activity relationship (SAR) of benzothiazole derivatives, including those related to this compound, reveals important insights into their anticancer potential. nih.gov The nature and position of substituents on the benzothiazole core significantly influence their cytotoxic activity against various cancer cell lines. nih.gov

Research has shown that the introduction of specific moieties can enhance the antineoplastic effects. For instance, the presence of electron-withdrawing groups, such as a 4-chloro-phenoxy-N-(4-methoxyphenyl)-acetamide substitution, has been found to enhance anticancer potential. tandfonline.com Similarly, derivatives with methoxy and chloro group substitutions have exhibited interesting anticancer activities. tandfonline.com The fusion of a pyrazole (B372694) moiety to the benzothiazole structure has also been shown to significantly enhance antitumor activity. nih.gov

Studies on various cancer cell lines have demonstrated the broad-spectrum anticancer activity of benzothiazole derivatives. tandfonline.comresearchgate.net For example, certain derivatives have shown potent activity against colon, lung, and breast cancer cell lines. tandfonline.comnih.gov The mechanisms underlying this activity are believed to involve the induction of apoptosis and the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases. nih.gov

The following table summarizes the cytotoxic activity of selected benzothiazole derivatives against various cancer cell lines.

Derivative TypeCancer Cell Line(s)Activity/PotencyReference(s)
Indole based hydrazine (B178648) carboxamideHT29, H460, A549, MDA-MB-231Potent antitumor activity with IC50 values ranging from 0.015 µM to 1.53 µM. nih.gov nih.gov
Pyrrolidine based imidazo (B10784944) benzothiazoleHepG2, MCF-7, HeLaCytotoxic against all tested cell lines, with specific features of apoptosis induction. nih.gov nih.gov
Fluorinated 2-aryl benzothiazoleMCF-7, MDA-MB-468High potency with GI50 values as low as 0.4 µM. tandfonline.com tandfonline.com
Pyrimidine containing benzothiazoleLung, breast, and renal cancer cell linesExcellent anticancer activity with good percentage of growth inhibition. tandfonline.com tandfonline.com
Thiazolidinone substituted benzothiazoleHeLaEffective anticancer activity with 96.8% inhibition and an IC50 value of 9.76 µM. tandfonline.com tandfonline.com

Anti-tubercular Activity Research: Specific Mycobacterial Target Modulation

Derivatives of this compound are a subject of significant research in the development of new anti-tubercular agents, particularly in the face of rising multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. rsc.orgnih.gov The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities, including anti-tubercular effects. rsc.orgnih.gov

Research has focused on synthesizing novel benzothiazole derivatives and evaluating their efficacy against various mycobacterial strains. nih.govnih.gov For instance, a benzothiazole derivative incorporating an isoquinoline (B145761) nucleus demonstrated remarkable activity against both susceptible and multi-drug resistant strains of M. tuberculosis. nih.gov Another derivative with a naphthalene (B1677914) nucleus also showed significant anti-tubercular activity. nih.gov

A key area of investigation is the specific molecular targets of these compounds within the mycobacteria. One promising target is decaprenyl-phosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. nih.gov Several benzothiazole derivatives have been identified as selective inhibitors of DprE1. nih.gov Another potential target is the mycolic acid transporter MmpL3. rsc.org By targeting these essential components, benzothiazole derivatives can disrupt the integrity of the mycobacterial cell envelope, leading to cell death. nih.gov This mechanism also presents the opportunity for synergistic effects with existing antibiotics, potentially restoring their efficacy against resistant strains. nih.gov

The following table highlights the anti-tubercular activity of specific benzothiazole derivatives:

DerivativeTarget Strain(s)Activity (MIC)Potential Target(s)Reference(s)
BNTZ 9 (with isoquinoline nucleus)M. tuberculosis H37Rv & MDR strains8 µg/mLLysine-ɛ-aminotransferase, DprE1 nih.gov
BNTZ 2 (with naphthalene nucleus)M. tuberculosis H37Rv & MDR strains6 µg/mL & 11 µg/mLLysine-ɛ-aminotransferase, DprE1 nih.gov
Pyrimidine-tethered benzothiazoles (e.g., 5c, 15)M. tuberculosis (sensitive, MDR, XDR)0.24–7.81 µg/mLDprE1 nih.gov
2-Amido substituted benzothiazolesM. tuberculosisModerate to goodMmpL3 rsc.org

Anti-inflammatory and Analgesic Activity Mechanisms

Benzothiazole derivatives, including those structurally related to this compound, have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govbiomedpharmajournal.org The core benzothiazole structure is a key pharmacophore found in various compounds with these biological activities. nih.gov

The mechanism of action for the anti-inflammatory effects of these derivatives is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. researchgate.net Selective COX-2 inhibition is a desirable trait as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net Research has shown that certain benzothiazole-triazole conjugates exhibit potent and selective COX-2 inhibition. researchgate.net The anti-inflammatory activity is often evaluated using the carrageenan-induced rat paw edema model, where compounds have shown significant reductions in swelling. nih.govbohrium.com

In terms of analgesic activity, these compounds have been tested using methods such as the acetic acid-induced writhing test and the tail immersion test. biomedpharmajournal.orgnih.gov Several benzothiazole derivatives have displayed potent analgesic effects, comparable to standard drugs like diclofenac. biomedpharmajournal.org The analgesic action is likely a consequence of the anti-inflammatory properties, as the reduction in inflammation often leads to pain relief.

The following table summarizes the anti-inflammatory and analgesic activities of selected benzothiazole derivatives:

DerivativeTest ModelActivityReference(s)
Benzothiazole-benzenesulphonamide/carboxamide derivatives (17c, 17i)Carrageenan-induced rat paw edemaUp to 80% inhibition of edema nih.gov
Benzothiazole-benzenesulphonamide/carboxamide derivatives (17c, 17g, 17i)Tail immersion testED50 values comparable to celecoxib nih.gov
Benzothiazole-benzamides (Compounds 3, 4)Tail immersion testHighly potent analgesic activity (p < 0.001) biomedpharmajournal.org
Triazolo-thiadiazole benzothiazole derivative (153)Not specified89.67% anti-inflammatory activity researchgate.net

Anticonvulsant Activity Studies

The benzothiazole nucleus is a recognized scaffold in the development of novel anticonvulsant agents. nih.govmdpi.comnih.gov Research has explored the synthesis and evaluation of various benzothiazole derivatives for their potential to manage seizures. mdpi.commdpi.com

The anticonvulsant activity of these compounds is often assessed using preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. mdpi.comnih.gov The MES model is particularly useful for identifying compounds that can prevent the spread of seizures. mdpi.com

Structure-activity relationship studies have revealed that the nature and position of substituents on the benzothiazole ring system play a crucial role in determining anticonvulsant efficacy. For example, in a series of 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamides, the position of a fluoro substituent on a benzyl (B1604629) group significantly influenced activity. mdpi.com Specifically, meta and para substitutions were more effective than ortho substitutions. mdpi.com

Some of the most potent compounds identified in these studies have shown efficacy comparable to or even better than established antiepileptic drugs like phenytoin (B1677684) and phenobarbital, with the added benefit of lower neurotoxicity in some cases. mdpi.comnih.gov

The following table presents the anticonvulsant activity of selected benzothiazole derivatives:

DerivativeTest Model(s)Activity (ED50)Reference(s)
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5i)MES, scPTZ50.8 mg/kg (MES), 76.0 mg/kg (scPTZ) mdpi.com
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j)MES, scPTZ54.8 mg/kg (MES), 52.8 mg/kg (scPTZ) mdpi.com
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino] acetamideMES100% protection at 30 mg/kg nih.gov
Benzo[d]thiazol-2(3H)-one derivative (3n)MES46.1 mg/kg mdpi.com

In Silico Molecular Docking and Ligand-Protein Interaction Profiling

In silico molecular docking has become an indispensable tool in the study of this compound derivatives, providing critical insights into their binding modes and potential biological targets. nih.govnih.govnih.govwjarr.com This computational approach allows researchers to predict the interactions between a ligand (the benzothiazole derivative) and a protein's active site, helping to elucidate the mechanism of action at a molecular level. wjarr.com

For anti-tubercular research, molecular docking studies have been instrumental in identifying how benzothiazole derivatives interact with key mycobacterial enzymes. nih.govnih.gov For example, docking simulations have revealed strong binding of these compounds to enzymes like lysine-ɛ-aminotransferase and DprE1, often through the formation of hydrogen bonds and stacking interactions with active site residues. nih.gov

In the context of anticancer drug discovery, molecular docking helps to understand the structural requirements for inhibiting protein kinases, such as p56lck. biointerfaceresearch.com These studies can reveal how derivatives bind to the ATP binding site, providing a basis for designing more potent and selective inhibitors. biointerfaceresearch.com Similarly, for antimicrobial applications, docking has been used to investigate the inhibition of enzymes like E. coli dihydroorotase and 14-lanosterol demethylase, with simulations showing hydrogen bond formation with key residues in the active site. nih.gov

The following table summarizes the findings from molecular docking studies of benzothiazole derivatives with various protein targets:

Derivative ClassProtein TargetKey InteractionsPredicted ActivityReference(s)
Anti-tubercular benzothiazolesMycobacterial lysine-ɛ-aminotransferase, DprE1Hydrogen bonds, stacking interactionsInhibition of cell wall synthesis nih.gov
Pyrimidine-tethered benzothiazolesDprE1Not specifiedAnti-mycobacterial nih.gov
Antimicrobial benzothiazolesE. coli dihydroorotaseHydrogen bonds with LEU222 or ASN44Antibacterial nih.gov
Anticancer benzothiazole-thiazole hybridsp56lck enzymeBinding to ATP binding siteAnticancer biointerfaceresearch.com
Anticonvulsant benzothiazolesGABA-aminotransferaseNot specifiedAnticonvulsant wjarr.com

Material Science Research Applications

Development of Optoelectronic Materials

Benzothiazole derivatives, including those based on the this compound scaffold, are of growing interest in the field of material science, particularly for the development of optoelectronic materials. researchgate.net The inherent fluorescent and optoelectronic properties of the benzothiazole ring system make it an attractive component for creating novel materials with applications in organic electronics. researchgate.net

The unique electronic and steric properties conferred by the fused aromatic ring system containing sulfur and nitrogen atoms contribute to the potential of these compounds in optoelectronics. Research in this area explores how the chemical structure of these derivatives can be tailored to achieve desired photophysical properties, such as specific absorption and emission wavelengths, which are crucial for applications like organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net

While the primary focus of research on this compound has been in medicinal chemistry, the fundamental properties of the benzothiazole core suggest its utility in material science. Further investigation into the synthesis and characterization of polymers and small molecules incorporating this specific bromo-methyl-benzothiazole unit could lead to the development of advanced materials for various optoelectronic devices.

Polymeric Material Design and Synthesis

While direct research on the incorporation of this compound into polymeric structures is not extensively documented, the general benzothiazole framework is utilized in the production of specialized resins and polymers. uky.edu The presence of the reactive bromine atom on the benzene (B151609) ring and the methyl group offers potential for polymerization reactions. The bromine atom, for instance, can serve as a site for cross-coupling reactions, such as Suzuki or Heck coupling, which are powerful methods for forming carbon-carbon bonds and creating conjugated polymers. These polymers are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells, owing to the electronic properties of the benzothiazole nucleus. wikipedia.org Further research could focus on leveraging the 6-bromo substituent for polycondensation or as an initiator site for controlled radical polymerization techniques, opening avenues for new materials with tailored thermal, optical, and electronic properties.

Dye Chemistry and Advanced Pigments

The benzothiazole core is a well-established component in the synthesis of azo dyes, which are a major class of synthetic colorants used across various industries. nih.gov The nitrogen atom in the thiazole (B1198619) ring makes the benzothiazole moiety a good electron acceptor, a desirable feature for creating chromophores. Azo dyes are typically synthesized via a diazotization-coupling sequence, where an aromatic amine is converted into a diazonium salt and subsequently reacted with a coupling component. nih.gov

Research into closely related structures provides insight into the potential of the this compound scaffold. For instance, azo dyes have been synthesized using 2-amino-4-methyl-benzothiazole as a precursor. In one study, the derivative 4-chloro-2-(4-methyl-benzothiazol-2-ylazo)-phenol (CMBTAP) was synthesized and characterized. nih.gov This compound demonstrates how the 4-methyl-benzothiazole unit can be functionalized to create a dye molecule. The general synthetic route involves diazotizing an aminobenzothiazole and coupling it with a phenol (B47542) or another aromatic compound. nih.govacu.edu.in The resulting azo dyes often exhibit vivid colors and good fastness properties, making them suitable for textile and other applications. nih.gov The bromo and methyl substituents on the this compound core would be expected to modulate the electronic properties and, consequently, the color and stability of the resulting dyes.

Compound Precursor Coupling Component Resulting Dye Class
CMBTAP2-Amino-4-methyl benzothiazole4-chloro phenolBenzothiazole Azo Dye

This table illustrates the synthesis of a representative benzothiazole azo dye, indicating the precursor roles.

Agrochemical Research Applications

Benzothiazole and its derivatives are recognized for their wide range of biological activities, which has spurred significant research into their use as agrochemicals. nih.gov This class of compounds has shown potential as fungicides, bactericides, and herbicides. mdpi.com

Investigating Pesticidal Action Mechanisms

The precise mechanism of pesticidal action for many benzothiazole derivatives is an area of active investigation. For fungicidal action, benzothiazoles are known to disrupt critical cellular processes in pathogens. epa.gov Research on the antifungal compound benzothiazole, derived from the mushroom Ganoderma lucidum, showed that it causes significant abnormalities in the mycelial structure of the fungal pathogen Colletotrichum gloeosporioides. nih.gov Observed effects included distortion, shrinkage, and clumping of the mycelium, as well as the complete inhibition of conidial germination. nih.gov

General modes of action for systemic fungicides, which include related heterocyclic compounds like benzimidazoles, often involve interference with nucleic acid metabolism, cell division, or membrane integrity. epa.gov Some fungicides inhibit sterol biosynthesis, a crucial process for maintaining the fungal cell membrane. Others are known to affect lipid biosynthesis or membrane permeability. epa.gov It is plausible that this compound derivatives exert their effects through one or more of these mechanisms, potentially by inhibiting key enzymes or disrupting structural components of the fungal cell.

Exploring Fungicidal Properties

The parent compound, benzothiazole, has demonstrated potent antifungal activity, with a standard sample showing 100% inhibition of mycelial growth of C. gloeosporioides at a concentration of 50 ppm. nih.gov Further studies on 6-substituted benzothiazole-thiazole conjugates have also reported moderate to excellent antifungal activity against pathogenic strains such as Candida albicans and Aspergillus niger. researchgate.net

Fungicidal Activity of Representative Benzothiazole Derivatives nih.gov
PathogenCompound ClassActivity MeasurementResult
Botrytis cinereaBenzothiazole-amide derivativeInhibition Rate88.9% at 1000 mg/L
Helminthosporium maydisBenzothiazole-thiazole derivativeInhibition Rate78.6% - 80.6%
Xanthomonas oryzae pv. oryzicola (Xoc)Benzoxazole (B165842) derivativeEC₅₀47.6 mg/L

This table presents fungicidal and bactericidal data for various benzothiazole and related derivatives, demonstrating the scaffold's potential in agrochemical applications.

Ligand Design and Coordination Chemistry Research

The nitrogen atom in the thiazole ring of benzothiazole derivatives makes them excellent ligands for coordinating with metal ions. uky.edubiointerfaceresearch.com The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands and have applications in catalysis and materials science. uky.edumdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands closely related to this compound has been successfully demonstrated. Research on 6-methyl-2-aminobenzothiazole has shown its capability to form stable complexes with a variety of transition metals, including Cu(II), Ni(II), Co(II), Zn(II), and Hg(II). core.ac.uk In these complexes, the ligand coordinates with the metal ion, and the resulting structures have been characterized using analytical techniques such as infrared spectroscopy, magnetic susceptibility, and molar conductance measurements. core.ac.uk Depending on the metal and the stoichiometry, these complexes adopt different geometries, including square planar, tetrahedral, and octahedral. core.ac.uk

Other studies have explored Schiff base ligands derived from aminobenzothiazoles, which act as bidentate ligands, coordinating through the azomethine nitrogen and the benzothiazole ring nitrogen to form octahedral complexes with metals like Co(II), Ni(II), and Cu(II). mdpi.com The formation of these stable metal complexes underscores the versatility of the benzothiazole scaffold in coordination chemistry. The this compound framework, with its specific electronic and steric properties, is a promising candidate for the design of novel ligands to create metal complexes with unique catalytic or biological properties.

Characterization of Metal Complexes with a 6-Methyl-2-aminobenzothiazole Ligand (L) core.ac.uk
ComplexProposed GeometryMagnetic Moment (B.M.)
CuL₂I₂Square PlanarNormal
NiL₂I₂Square PlanarNormal
CoL₂(NCS)₂Tetrahedral4.40
ZnL₂I₂TetrahedralDiamagnetic

This table summarizes the properties and proposed geometries of metal complexes formed with a ligand structurally similar to the title compound, highlighting its potential in coordination chemistry.

Plant Growth Regulation Research

Mechanistic Basis of Plant Growth Stimulation

Studies on related benzothiazole derivatives have demonstrated that these compounds can mimic the effects of natural auxins, a class of key plant hormones. At appropriate concentrations, these derivatives have been shown to promote cell elongation, a hallmark of auxin activity. For instance, research on 2-R-substituted benzothiazole derivatives has established their capacity to stimulate the elongation of wheat coleoptile segments and cucumber hypocotyls and roots. agriculturejournals.czresearchgate.netagriculturejournals.cz Furthermore, these derivatives have been observed to enhance the formation of adventitious roots in mung bean cuttings, another classic auxin-mediated response. agriculturejournals.cz

The concentration of the applied benzothiazole derivative is a critical determinant of its effect, a characteristic shared with natural auxins. While lower concentrations typically result in growth stimulation, higher concentrations can lead to growth retardation, inhibiting the length of hypocotyls and roots. agriculturejournals.czagriculturejournals.cz This biphasic dose-response curve is a well-documented phenomenon in auxin physiology.

From a molecular perspective, the biological activity of these compounds is thought to be intrinsically linked to their electronic properties. The introduction of a bromo substituent at position 6 of the benzothiazole ring system significantly alters the distribution of the negative charge within the molecule. This modification results in a single, defined center of negative charge. It is hypothesized that this specific electronic configuration is crucial for the molecule's interaction with biological targets, such as auxin receptors or other components of the auxin signaling pathway. This is in contrast to derivatives with different substituents, such as a nitro group, which create a different charge distribution and exhibit significantly lower stimulating activity.

The stimulatory effect has been quantified in studies on 3-alkoxycarbonylmethyl-6-bromo-2-benzothiazolones, which are derivatives of the core 6-bromo-benzothiazole structure. In tests on wheat (Triticum aestivum), these bromo derivatives demonstrated a notable average stimulating activity.

Table 1: Growth Regulation Activity of 3-Alkoxycarbonylmethyl-6-bromo-2-benzothiazolone Derivatives on Triticum aestivum L.

CompoundStimulating Activity (%) vs. Control
Bromo Derivatives (Average)25.4
Nitro Derivatives (Average)5.53

This data underscores the importance of the bromo substituent in conferring the plant growth-stimulating properties to the benzothiazole scaffold. While the precise molecular targets are still a subject of ongoing research, the evidence strongly suggests that this compound derivatives function as auxin mimics, with their specific electronic structure enabling their interaction with the plant's growth regulation machinery.

Future Research Directions and Translational Potential

Emerging Synthetic Paradigms for Benzothiazole (B30560) Derivatization

The synthesis of benzothiazole derivatives is continually evolving, with a strong emphasis on developing more efficient, sustainable, and versatile methods. Traditional approaches often involve multi-step procedures with harsh reaction conditions. semanticscholar.org Modern synthetic strategies are moving towards "green chemistry" principles, which aim to reduce waste and energy consumption. nih.gov

Emerging paradigms in the derivatization of the benzothiazole scaffold include:

One-Pot, Multi-Component Reactions: These reactions combine multiple starting materials in a single flask to form complex products in a single step, which improves efficiency and reduces waste. semanticscholar.orgnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve product yields compared to conventional heating methods. nih.govnih.gov

Novel Catalytic Systems: Researchers are exploring a variety of catalysts, including ionic liquids, nanoparticles, and biocatalysts, to facilitate benzothiazole synthesis under milder conditions. mdpi.com The use of recyclable catalysts is also a key aspect of green synthetic routes. nih.govmdpi.com

C-H Bond Functionalization: Direct functionalization of carbon-hydrogen bonds on the benzothiazole ring system offers a more atom-economical approach to creating new derivatives, avoiding the need for pre-functionalized starting materials. researchgate.net

These advanced synthetic methods will enable the creation of diverse libraries of 6-bromo-4-methyl-1,3-benzothiazole derivatives, which can then be screened for a wide range of biological activities and material properties.

Table 1: Comparison of Traditional and Emerging Synthetic Methods for Benzothiazoles

Feature Traditional Methods Emerging Paradigms
Reaction Steps Often multi-step Frequently one-pot
Reaction Time Can be lengthy (hours to days) Often rapid (minutes to hours)
Energy Consumption High (prolonged heating) Lower (e.g., microwave irradiation)
Use of Solvents Often reliant on toxic organic solvents Emphasis on green solvents (e.g., water) or solvent-free conditions
Catalysts Often stoichiometric and non-recyclable Catalytic amounts, often recyclable and novel (e.g., nanoparticles, biocatalysts)
Waste Generation Can be significant Minimized due to higher atom economy and fewer steps

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and physicochemical properties of this compound and its derivatives is crucial for elucidating their mechanisms of action and for rational drug design. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) remain fundamental for routine characterization, advanced methods are providing deeper insights. nih.govjyoungpharm.org

Future research will likely leverage:

Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning the complex NMR spectra of novel benzothiazole derivatives.

X-ray Crystallography: This technique provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov This information is critical for understanding structure-activity relationships.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.netmdpi.com These theoretical calculations complement experimental data and can help to interpret spectroscopic results. researchgate.netscirp.org

The combination of these advanced spectroscopic and computational techniques will provide a comprehensive picture of the structural and electronic properties of this compound derivatives, facilitating a more profound understanding of their chemical behavior.

Integration of Multi-Omics Data in Biological Activity Research

To fully comprehend the biological effects of this compound and its analogs, a systems-level approach is necessary. Multi-omics, which involves the integration of data from various "omes" such as the genome, transcriptome, proteome, and metabolome, offers a holistic view of the molecular changes induced by a compound within a biological system. nih.govnih.gov

Future research in this area will likely involve:

Transcriptomics (RNA-seq): To identify genes whose expression is altered in response to treatment with a benzothiazole derivative.

Proteomics: To study changes in protein expression and post-translational modifications, providing insights into the cellular pathways affected by the compound.

Metabolomics: To analyze changes in the levels of small-molecule metabolites, which can reveal the downstream effects of the compound on cellular metabolism.

By integrating these multi-omics datasets, researchers can construct detailed molecular networks that illustrate the mechanism of action of this compound derivatives, identify potential biomarkers of their activity, and discover novel therapeutic targets. jci.orgmdpi.com

Machine Learning and AI in Structure-Activity Prediction

The development of new drugs and materials is a time-consuming and expensive process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process by predicting the properties and activities of new molecules. youtube.comijcit.com

In the context of this compound research, ML and AI can be applied to:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net ML algorithms can be used to build more accurate and predictive QSAR models.

Virtual Screening: ML models can be trained to screen large virtual libraries of benzothiazole derivatives to identify those with the highest probability of being active, thus prioritizing which compounds to synthesize and test.

De Novo Drug Design: Generative AI models can be used to design entirely new benzothiazole derivatives with desired properties.

The use of ML and AI has the potential to significantly streamline the discovery and optimization of novel this compound-based compounds with enhanced activities and improved properties. digitellinc.com

Table 2: Applications of Machine Learning and AI in Benzothiazole Research

Application Description Potential Impact
QSAR Modeling Develop predictive models that correlate molecular structure with biological activity. Faster identification of key structural features for desired activity.
Virtual Screening Computationally screen large libraries of virtual compounds to prioritize synthesis. Reduced cost and time for lead discovery.
De Novo Design Generate novel molecular structures with optimized properties. Discovery of innovative compounds with improved efficacy and safety profiles.
ADMET Prediction Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. Early identification and elimination of candidates with poor pharmacokinetic profiles.

Exploration of Novel Research Applications beyond Current Scope

The versatile benzothiazole scaffold is already known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antidiabetic properties. nih.govresearchgate.netdntb.gov.ua However, the full potential of this compound and its derivatives is likely yet to be realized.

Future research could explore novel applications in areas such as:

Neurodegenerative Diseases: Given the ability of some heterocyclic compounds to cross the blood-brain barrier, benzothiazole derivatives could be investigated for their potential to modulate targets relevant to diseases like Alzheimer's and Parkinson's.

Antiviral Agents: The development of new antiviral drugs is a constant global health priority. Libraries of this compound derivatives could be screened for activity against a range of viruses.

Materials Science: The unique photophysical properties of some benzothiazole compounds suggest their potential use in organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. nih.gov

Agrochemicals: The development of new and effective pesticides and herbicides is crucial for global food security. The biological activity of benzothiazoles could be harnessed for agricultural applications.

By expanding the scope of research into these and other areas, the full therapeutic and technological potential of this compound and its derivatives can be explored.

Q & A

Q. How can synthetic routes for 6-bromo-4-methyl-1,3-benzothiazole be optimized to improve yield and purity?

Methodological Answer: Optimization involves:

  • Bromination conditions : Use bromine (Br₂) in acetic acid at 50–60°C for regioselective bromination of the benzothiazole core. Solvent choice (e.g., chloroform vs. acetic acid) impacts reaction kinetics and by-product formation .
  • Purification : Recrystallization from ethanol or methanol enhances purity. Column chromatography with hexane/ethyl acetate (3:1) resolves brominated by-products .
  • Catalyst screening : Copper(I) bromide (CuBr) accelerates halogenation reactions while minimizing side products .

Q. What analytical techniques are critical for validating the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves halogen positioning and confirms molecular geometry. For example, SHELX software refines crystallographic data to resolve Br and methyl group orientations .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify methyl (δ2.5\delta \sim2.5 ppm) and aromatic protons (δ7.08.5\delta \sim7.0–8.5 ppm). 1^1H-13^{13}C HSQC confirms connectivity .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 232.95 for C₈H₆BrNS) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal stability : TGA/DSC analysis shows decomposition above 200°C. Store at 2–8°C in amber vials to prevent photodegradation .
  • Solvent compatibility : Stable in DMSO and DMF for >6 months but degrades in aqueous buffers (pH <5) due to thiazole ring hydrolysis .

Advanced Research Questions

Q. How can DFT/TD-DFT calculations predict the electronic properties of this compound?

Methodological Answer:

  • Computational setup : Use B3LYP/6-31G(d) to optimize geometry. Calculate HOMO-LUMO gaps to predict charge-transfer behavior (e.g., HOMO: -6.2 eV; LUMO: -1.8 eV) .
  • Nonlinear optics (NLO) : Hyperpolarizability (β\beta) calculations indicate potential for organic semiconductors. Compare with experimental UV-Vis spectra (λmax290\lambda_{\text{max}} \approx 290 nm) .

Q. What mechanistic insights explain the compound’s biological activity in anticancer assays?

Methodological Answer:

  • Enzyme inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays. IC₅₀ values <10 µM suggest competitive inhibition .
  • Molecular docking : AutoDock Vina models interactions with DNA topoisomerase II (binding energy: -9.2 kcal/mol). Key residues: Asp543 (hydrogen bonding) and Phe545 (π\pi-stacking) .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced antimicrobial activity?

Methodological Answer:

  • Substituent variation : Compare 6-bromo-4-methyl with 6-fluoro-4-chloro analogs. Bromine enhances lipophilicity (logP ~2.8), improving membrane permeability .
  • Bioassay design : Use MIC assays against S. aureus (ATCC 25923). 6-Bromo-4-methyl shows MIC = 8 µg/mL vs. 32 µg/mL for non-brominated analogs .

Q. How should conflicting crystallographic data (e.g., enantiomer polarity) be resolved during refinement?

Methodological Answer:

  • Parameter selection : Use Flack’s x parameter over Rogers’ η\eta for centrosymmetric structures to avoid false chirality assignments .
  • Cross-validation : SHELXL’s TWIN/BASF commands refine twinned data. R1 <5% and wR2 <12% indicate reliable models .

Q. What intermolecular interactions dominate in the solid-state packing of this compound?

Methodological Answer:

  • Hydrogen bonding : N–H···S and C–H···Br interactions (2.8–3.1 Å) stabilize crystal lattices .
  • π-Stacking : Face-to-face aromatic interactions (3.6–3.8 Å) between benzothiazole rings enhance thermal stability (TGA: Δm <5% up to 150°C) .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

Methodological Answer:

  • Solvent substitution : Replace chloroform with cyclopentyl methyl ether (CPME), reducing E-factor from 18.7 to 6.3 .
  • Catalyst recycling : Immobilize CuBr on silica gel for click chemistry reactions (reuse >5 cycles without activity loss) .

Q. What advanced spectral deconvolution techniques resolve overlapping signals in complex mixtures?

Methodological Answer:

  • 2D NMR : 1^1H-13^{13}C HSQC and HMBC differentiate brominated isomers (e.g., 4-methyl vs. 5-methyl) .
  • GC-MS/MS : MRM transitions (e.g., m/z 233→155 for Br loss) quantify trace impurities (<0.1%) .

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